REACTION_CXSMILES
|
C(O)C.[NH2:4][C:5]1[CH:14]=[CH:13][C:8]2=[N:9][C:10](=[O:12])[N:11]=[C:7]2[CH:6]=1.[CH2:15]=[C:16]1[O:20][C:18](=[O:19])[CH2:17]1>O>[C:18]([NH:4][C:5]1[CH:14]=[CH:13][C:8]2=[N:9][C:10](=[O:12])[N:11]=[C:7]2[CH:6]=1)(=[O:19])[CH2:17][C:16]([CH3:15])=[O:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=2C(=NC(N2)=O)C=C1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mother liquor obtained
|
Type
|
CUSTOM
|
Details
|
is re-used in four further reaction cycles
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Type
|
CUSTOM
|
Details
|
can be reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)NC1=CC=2C(=NC(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |